![molecular formula C13H14F2O3S B15303433 {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl}methyl methanesulfonate is a complex organic compound characterized by its unique bicyclic structure This compound features a bicyclo[111]pentane core with a phenyl group and two fluorine atoms attached to one of the bridgehead carbons, and a methanesulfonate ester group attached to the other bridgehead carbon
Vorbereitungsmethoden
The synthesis of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction involving a suitable diene and a carbene precursor.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Methanesulfonate ester formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate undergoes various chemical reactions, including:
Substitution reactions: The methanesulfonate ester group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding amides, thioethers, or ethers.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the methanesulfonate ester group can yield the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanesulfonic acid.
Common reagents used in these reactions include nucleophiles (e.g., sodium azide, potassium thiolate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Wissenschaftliche Forschungsanwendungen
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the introduction of the bicyclo[1.1.1]pentane motif in drug design.
Biology: The compound’s unique structure and reactivity make it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and high-performance coatings.
Wirkmechanismus
The mechanism of action of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule, which can improve its selectivity and potency. The methanesulfonate ester group can undergo hydrolysis or substitution reactions, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate can be compared with other similar compounds, such as:
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the methanesulfonate ester group, resulting in different reactivity and applications.
3-Phenylbicyclo[1.1.1]pentane-1-yl methanesulfonate: Lacks fluorine atoms, which affects its chemical properties and biological activity.
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
The uniqueness of {2,2-Difluoro-3-phenylbicyclo[11
Eigenschaften
Molekularformel |
C13H14F2O3S |
|---|---|
Molekulargewicht |
288.31 g/mol |
IUPAC-Name |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methyl methanesulfonate |
InChI |
InChI=1S/C13H14F2O3S/c1-19(16,17)18-9-11-7-12(8-11,13(11,14)15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
PXGVISTZXRCCFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


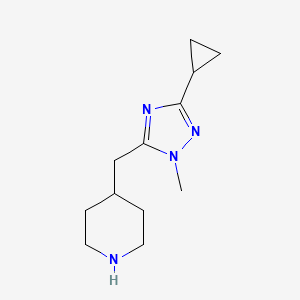
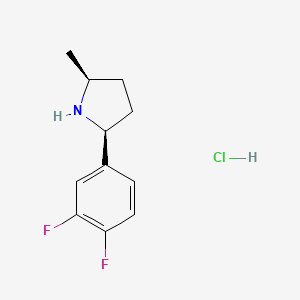
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)



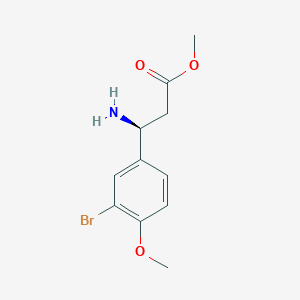
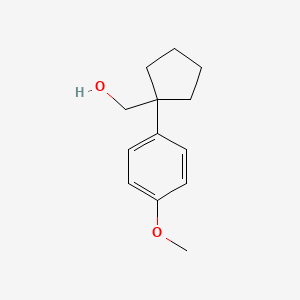

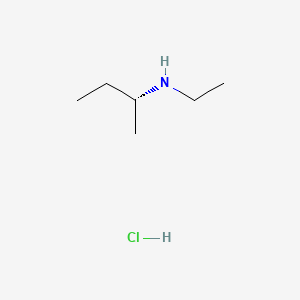
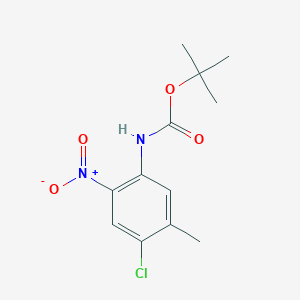
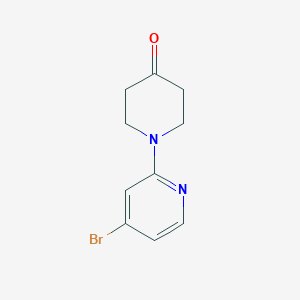
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
